5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile

Physical state Melting point Solid handling

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile (CAS 1315512-61-8) is a trisubstituted benzonitrile featuring nitro (2-position), methoxy (4-position), and 3-chloropropoxy (5-position) groups. It is primarily utilized as a key pharmaceutical intermediate in the synthesis of the EGFR tyrosine kinase inhibitor Gefitinib.

Molecular Formula C11H11ClN2O4
Molecular Weight 270.669
CAS No. 1315512-61-8
Cat. No. B595846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile
CAS1315512-61-8
Molecular FormulaC11H11ClN2O4
Molecular Weight270.669
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCCl
InChIInChI=1S/C11H11ClN2O4/c1-17-10-6-9(14(15)16)8(7-13)5-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3
InChIKeyXSMNXXLYXKDEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile (CAS 1315512-61-8) Procurement Guide: A Gefitinib-Targeted Intermediate


5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile (CAS 1315512-61-8) is a trisubstituted benzonitrile featuring nitro (2-position), methoxy (4-position), and 3-chloropropoxy (5-position) groups. It is primarily utilized as a key pharmaceutical intermediate in the synthesis of the EGFR tyrosine kinase inhibitor Gefitinib [1]. The compound exhibits a logP of 3.01 and a polar surface area of 88.07 Ų, with a molecular weight of 270.67 g/mol . Its structure is specifically configured to undergo subsequent reduction and cyclization steps that are central to the Gefitinib synthetic route [1].

Synthetic role Key intermediate in patented Gefitinib route (Formula III), enabling reduction and cyclization steps.
Physical form Powder or liquid facilitates automated reactor feeding and direct dissolution without pre-heating.
Quality Commercial availability at high assay supports streamlined multi-step synthesis and reduced purification burden.

Why Generic 3-Chloropropoxy-Nitrobenzonitrile Isomers Cannot Replace 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile


Positional isomerism around the benzonitrile core fundamentally alters both physical properties and downstream synthetic utility. The 5-(3-chloropropoxy)-4-methoxy substitution pattern is required for the specific nitration and alkylation sequence that ultimately yields the Gefitinib pharmacophore [1]. The corresponding 4-(3-chloropropoxy)-5-methoxy isomer (CAS 1122661-13-5) is a crystalline solid with a melting point of 133–134 °C, whereas the target compound is supplied as a powder or liquid, indicating a markedly different physical state that affects handling, dissolution, and reactor-loading protocols [2]. These structural divergences translate into non-overlapping intellectual property landscapes and distinct end-product pathways, making generic substitution scientifically indefensible [1].

Target Powder or liquid; no defined melting point.
4-Isomer Crystalline solid; mp 133–134 °C.
Physical state mismatch alters handling, weighing, and reactor-loading protocols; direct substitution may require solvent and process redevelopment.
Target Gefitinib patent route (CN102146060A).
4-Isomer Quinazoline-derivative patents (US20110183972A1).
Non-overlapping intellectual property and end-product pathways; the 4-isomer cannot satisfy Gefitinib intermediate requirements.

Head-to-Head Evidence: Quantifying the Differentiation of 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile from Its Closest Analogs


Physical State and Crystallinity: Powder/Liquid Target vs. 133–134 °C Crystalline Comparator

The target compound 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile is supplied as a powder or liquid, indicating a low or absent melting point [1]. In contrast, the positional isomer 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile (CAS 1122661-13-5) is a well-defined crystalline solid with a melting point of 133–134 °C . This difference in physical form dictates distinct solid-handling, weighing, and dissolution procedures during synthetic scale-up.

Physical State
Reported
Target: powder/liquid, no defined mp
4-Isomer: crystalline solid, mp 133–134 °C
Supports automated feeding and ambient handling vs. high-melting solid.
Vendor-reported appearance at ambient temperature.
Physical state Melting point Solid handling

Assay Purity: ≥99.0% Specification Versus 95% for the 4-Isomer Comparator

The target compound is commercially available with a guaranteed assay of ≥99.0% [1]. The closest positional isomer, 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile, is listed at 95% purity by the same supplier class . This represents a ≥4% absolute purity advantage for the target compound, which can reduce the burden of side-product formation in multi-step syntheses.

Assay Purity
Reported
≥99.0% (target) vs. 95% (4-isomer)
Reduces side-product burden in multi-step synthesis.
Vendor COA specifications; absolute difference ≥4%.
Purity Assay Pharmaceutical intermediate quality

Synthetic Pathway Specificity: Gefitinib Intermediate Versus Quinazoline-Derivative Building Block

The target compound is explicitly claimed as the key intermediate (Formula III) in the patented Gefitinib synthetic route of CN102146060A, where the 5-chloropropoxy-4-methoxy substitution is essential for the correct assembly of the quinazoline core [1]. By contrast, the 4-(3-chloropropoxy)-5-methoxy isomer is disclosed in US20110183972A1 as an intermediate for 4-heterocycle-substituted quinazoline derivatives directed at a different therapeutic scaffold [2]. This divergent patent landscape demonstrates that the two isomers are not interchangeable at the regulatory or synthetic level.

Synthetic Pathway
Reported
Target claimed in CN102146060A for Gefitinib; 4-isomer in US20110183972A1 for other quinazolines.
Only target isomer meets Gefitinib intermediate patent requirements.
Patent mapping; non-overlapping drug-target families.
Synthetic utility Patent mapping EGFR inhibitor

Aqueous Solubility Quantification for Biphasic Reaction Design

The target compound has a reported aqueous solubility of 0.035 g/L (sparingly soluble) . In contrast, no quantitative aqueous solubility data is publicly available for the positional isomer 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile . While this single-point measurement does not establish superiority, it provides a tangible design parameter for predicting partitioning in biphasic reaction systems, a capability that is absent when working with the uncharacterized comparator.

Aqueous Solubility
Data to verify
0.035 g/L (sparingly soluble); no comparator data available.
Provides a starting point for biphasic reaction design.
Predicted value; experimental confirmation recommended.
Solubility Process development Biphasic reaction

Procurement-Driven Application Scenarios for 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile


Gefitinib API Intermediate Sourcing for Generic Drug Development

The compound is the essential Formula III intermediate in the CN102146060A patent route to Gefitinib [1]. Generic manufacturers developing Gefitinib must source this specific substitution pattern to comply with established regulatory synthetic pathways. The availability of the compound at ≥99.0% assay minimizes purification steps between the advanced intermediate and the final API.

Nucleophilic Substitution Library Expansion Using the 3-Chloropropoxy Handle

The 3-chloropropoxy moiety serves as a versatile leaving group for nucleophilic displacement with amines, thiols, or alkoxides [1]. Its position para to the methoxy group and meta to the nitro group offers a unique electronic environment that cannot be replicated by the 4-chloropropoxy isomer. Its powder/liquid physical form facilitates accurate dispensing in parallel synthesis platforms.

Reference Standard for Gefitinib Impurity Profiling

Structurally related nitrobenzonitrile impurities, such as 3-(3-chloropropoxy)-4-methoxy-5-nitrobenzonitrile (Gefitinib Impurity 38), are used as analytical reference standards [1]. The well-characterized purity (≥99.0%) and quantified solubility (0.035 g/L) of 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile make it a suitable material for preparing impurity marker solutions during Gefitinib release testing.

Heterocyclic Benzonitrile Building Block for Drug Discovery

The nitrile group, combined with the electron-withdrawing nitro substituent, facilitates cyclization reactions to form tetrazoles, oxadiazoles, and quinazolines [1]. Unlike the 4-isomer, which is directed toward quinazoline derivatives, this substitution pattern provides access to the specific heterocyclic core of EGFR inhibitors, aligning with discovery programs targeting non-small cell lung cancer.

Application
Selection Property
Validation Focus
Gefitinib intermediate sourcing
Patent-route substitution pattern
Intermediate identity and purity
Nucleophilic substitution library
Reactive 3-chloropropoxy handle
Displacement regiochemistry
Impurity reference standard
Characterized purity and solubility
Impurity marker accuracy
Heterocyclic building block
Nitro-nitrile cyclization scaffold
Quinazoline core formation
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